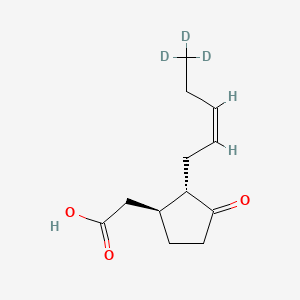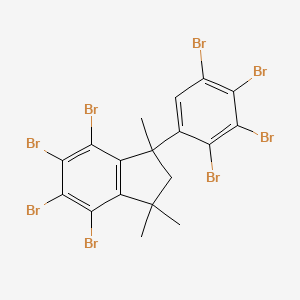
1,4-Bis(tert-boc)piperazine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(tert-boc)piperazine-d8 is a deuterated derivative of 1,4-Bis(tert-boc)piperazine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-boc)piperazine-d8 can be synthesized through a multi-step process. One common method involves the protection of piperazine with tert-butoxycarbonyl (Boc) groups, followed by the introduction of deuterium atoms. The reaction typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form 1,4-Bis(tert-boc)piperazine.
Deuteration: The protected piperazine is then subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The production process is typically carried out in specialized facilities equipped with advanced analytical and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(tert-boc)piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine acts as a nucleophile.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free piperazine.
Coupling Reactions: It can undergo coupling reactions with aryl halides to form aryl-substituted piperazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving a base such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, are often employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl-substituted piperazines.
Deprotection Reactions: The major product is free piperazine.
Coupling Reactions: The major products are aryl-substituted piperazines.
Aplicaciones Científicas De Investigación
1,4-Bis(tert-boc)piperazine-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its stable isotope labeling.
Medicine: It is employed in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(tert-boc)piperazine-d8 depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, where it undergoes various transformations to yield the desired products. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing valuable insights into reaction pathways and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(tert-boc)piperazine: The non-deuterated version of the compound.
1-Boc-piperazine: A mono-protected piperazine derivative.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative.
Uniqueness
1,4-Bis(tert-boc)piperazine-d8 is unique due to its stable isotope labeling, which makes it particularly useful in studies involving reaction mechanisms and kinetics. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in certain applications.
Propiedades
IUPAC Name |
ditert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3/i7D2,8D2,9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UFBJYANTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)






![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)




![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
